5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
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Overview
Description
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology
Cellular Effects
Indole derivatives have been found to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Preparation Methods
The synthesis of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The reaction conditions often include the use of hydrazine derivatives and ketones under acidic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Scientific Research Applications
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-15-14(11-12)17(20)18(21)19(15)9-10-22-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQVTLXORFXRPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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